An In-depth Technical Guide to 7-Methoxy-3-methylquinoline-2-thiol: Chemical Structure and Synthesis
An In-depth Technical Guide to 7-Methoxy-3-methylquinoline-2-thiol: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure and a plausible synthetic route for 7-Methoxy-3-methylquinoline-2-thiol. While direct synthetic procedures for this specific compound are not extensively documented in publicly available literature, this guide outlines a robust and well-established two-step synthetic pathway. The methodologies are based on fundamental and widely applied organic reactions, namely the Knorr quinoline synthesis and a subsequent thionation reaction. This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug development.
Chemical Structure
7-Methoxy-3-methylquinoline-2-thiol is a heterocyclic compound featuring a quinoline core. The quinoline ring system is substituted with a methoxy group at the 7th position, a methyl group at the 3rd position, and a thiol group at the 2nd position. The thiol group at the 2-position can exist in tautomeric equilibrium with its thione form, 7-Methoxy-3-methylquinoline-2(1H)-thione. Quantum mechanical calculations on the parent quinoline-2-thiol/thione system predict the thione to be the major tautomer[1].
Caption: Chemical Structure of 7-Methoxy-3-methylquinolin-2-ol (precursor)
A precise, publicly available image for 7-Methoxy-3-methylquinoline-2-thiol is not available. The structure of the corresponding 2-ol is provided for foundational reference.
Proposed Synthesis
A reliable two-step synthesis is proposed for the preparation of 7-Methoxy-3-methylquinoline-2-thiol. The synthesis commences with the construction of the quinoline core via the Knorr quinoline synthesis, followed by the conversion of the resulting quinolin-2-one to the desired quinoline-2-thiol using a thionating agent.
Caption: Proposed Synthesis Workflow for 7-Methoxy-3-methylquinoline-2-thiol
Step 1: Synthesis of 7-Methoxy-3-methylquinolin-2-one
The first step involves the synthesis of the quinolin-2-one precursor via the Knorr quinoline synthesis. This reaction is a classic method for preparing 2-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-2-ones) from the acid-catalyzed cyclization of β-ketoanilides[2][3][4]. The requisite β-ketoanilide is formed in situ from the reaction of m-anisidine and ethyl 2-methylacetoacetate.
Experimental Protocol:
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Formation of the β-ketoanilide: In a round-bottom flask equipped with a reflux condenser, equimolar amounts of m-anisidine and ethyl 2-methylacetoacetate are mixed.
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The mixture is heated, typically at a temperature of 100-120 °C, for a period of 1-2 hours to facilitate the formation of the corresponding β-ketoanilide intermediate. The reaction can be monitored by thin-layer chromatography (TLC).
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Cyclization: After the formation of the anilide is complete, the reaction mixture is cooled. A dehydrating acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), is carefully added.
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The mixture is then heated to a temperature of approximately 100 °C for 30-60 minutes to induce cyclization.
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Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and cautiously poured onto crushed ice.
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The resulting precipitate is collected by vacuum filtration, washed thoroughly with water to remove any residual acid, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
| Parameter | Value | Reference |
| Reactants | m-Anisidine, Ethyl 2-methylacetoacetate | General Knowledge |
| Catalyst | Concentrated Sulfuric Acid or PPA | [2][4] |
| Reaction Temperature | 100-120 °C (Anilide formation), 100 °C (Cyclization) | General Knowledge |
| Reaction Time | 1.5 - 3 hours | General Knowledge |
| Typical Yield | 70-85% (for similar reactions) | Estimated |
| Melting Point | Not available | - |
| Appearance | Off-white to pale yellow solid | Estimated |
Step 2: Synthesis of 7-Methoxy-3-methylquinoline-2-thiol
The second step is the thionation of the carbonyl group of 7-Methoxy-3-methylquinolin-2-one to yield the target thiol. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a widely used and effective reagent for this transformation[5][6][7].
Experimental Protocol:
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Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), 7-Methoxy-3-methylquinolin-2-one is dissolved in an anhydrous solvent such as toluene or tetrahydrofuran (THF) in a round-bottom flask.
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Addition of Lawesson's Reagent: Lawesson's reagent (approximately 0.5 to 0.6 equivalents) is added to the solution.
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Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a period of 2-6 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure.
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The resulting residue is then purified. Purification can often be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
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Alternatively, the crude product can be triturated with a solvent in which the product is sparingly soluble to induce crystallization.
| Parameter | Value | Reference |
| Reactants | 7-Methoxy-3-methylquinolin-2-one, Lawesson's Reagent | [5][6] |
| Solvent | Anhydrous Toluene or THF | [7][8] |
| Reaction Temperature | Reflux | [6][8] |
| Reaction Time | 2-6 hours | [6] |
| Typical Yield | 80-95% (for similar reactions) | Estimated |
| Melting Point | Not available (Melting point of 2-Quinolinethiol is 174-176 °C) | [9][10] |
| Appearance | Yellow to orange solid | [10] |
Spectroscopic Data (Predicted)
| Technique | Predicted Observations |
| ¹H NMR | Aromatic protons on the quinoline ring, a singlet for the methoxy group protons (~3.9 ppm), a singlet for the methyl group protons (~2.3 ppm), and a broad singlet for the N-H proton of the thione tautomer (downfield). |
| ¹³C NMR | Resonances for the nine carbons of the quinoline ring system, the methoxy carbon, and the methyl carbon. A characteristic downfield signal for the C=S carbon (~180-200 ppm). |
| IR (KBr) | N-H stretching vibration (for the thione tautomer) around 3100-3400 cm⁻¹, C=S stretching vibration around 1100-1250 cm⁻¹. |
| Mass Spec (EI) | A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₁NOS, MW: 205.28 g/mol ). |
Safety Information
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
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m-Anisidine: Toxic and an irritant.
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Ethyl 2-methylacetoacetate: Irritant.
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Concentrated Sulfuric Acid/PPA: Highly corrosive.
-
Lawesson's Reagent: Harmful and has a strong, unpleasant odor. Handle in a fume hood.
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Toluene/THF: Flammable and harmful.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. growingscience.com [growingscience.com]
- 2. iipseries.org [iipseries.org]
- 3. synarchive.com [synarchive.com]
- 4. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lawesson's Reagent [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-Quinolinethiol 97 2637-37-8 [sigmaaldrich.com]
- 10. 2637-37-8 CAS MSDS (2-QUINOLINETHIOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
